2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains triazole and benzothiazole moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine with a suitable nitrile under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde.
Coupling of the Two Moieties: The final step involves coupling the triazole and benzothiazole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole and benzothiazole moieties are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with various molecular targets. The triazole moiety can inhibit enzymes by binding to their active sites, while the benzothiazole moiety can interact with DNA, leading to the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both triazole and benzothiazole moieties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H22N6OS2 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H22N6OS2/c1-15-7-12-20-21(13-15)34-24(28-20)17-8-10-18(11-9-17)27-22(32)14-33-25-30-29-23(31(25)26)19-6-4-3-5-16(19)2/h3-13H,14,26H2,1-2H3,(H,27,32) |
InChI Key |
ILUDJVGYZPJOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC=CC=C5C |
Origin of Product |
United States |
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